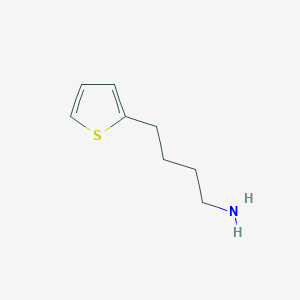

4-(Thiophen-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAIZKZMMQOHRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, forms the foundational context for understanding 4-(Thiophen-2-yl)butan-1-amine. Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of this field. nih.gov The incorporation of a nitrogen-containing functional group, the primary amine, further situates this compound at the intersection of several key areas of organic synthesis and application. The study of such molecules is crucial for the development of new pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

Significance of Thiophene and Amine Moieties As Fundamental Chemical Scaffolds

The thiophene (B33073) ring and the amine functional group are both independently recognized as privileged scaffolds in medicinal chemistry and materials science. The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without significant loss of activity. nih.govacs.org This is a critical concept in drug design, allowing for the modulation of a molecule's physicochemical properties, such as solubility and metabolism, while retaining its desired biological function. drughunter.comacs.org Thiophene-containing compounds have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov

The amine group, particularly a primary amine, is a versatile functional handle for a wide array of chemical transformations. nih.gov It can act as a nucleophile, a base, and a precursor for the formation of amides, imines, and other nitrogen-containing heterocycles. The presence of the amine group in 4-(Thiophen-2-yl)butan-1-amine makes it a readily available building block for the construction of more complex molecular architectures with potential applications in various research domains.

Overview of Research Trajectories for Thiophenylalkylamine Derivatives

Research into thiophenylalkylamine derivatives is a burgeoning field, with significant efforts directed towards their application in medicinal chemistry. The combination of the thiophene (B33073) ring and the alkylamine chain has proven to be a fruitful strategy for the design of novel bioactive compounds. For instance, derivatives of thiophenylalkylamines have been investigated for their potential as central nervous system (CNS) active agents. The thiophene analogue of amphetamine, 1-(thiophen-2-yl)-2-aminopropane, and its N-methylated derivative, have been subjects of study since the 1940s. dokumen.pubrsc.org

More recent research has focused on the development of thiophene-based compounds as anticancer agents, with the thiophene scaffold being explored for its ability to interact with various cancer-specific protein targets. nih.gov The flexibility of the alkylamine side chain allows for the optimization of binding interactions with these targets. Furthermore, thiophene-containing amides have been synthesized and evaluated for their fungicidal activity, demonstrating the broad spectrum of potential applications for this class of compounds. researchgate.net The general trend in this area of research is to utilize the thiophene and amine moieties as a foundation for creating libraries of diverse compounds for screening against a wide range of biological targets.

Historical Context of Thiophene and Alkylamine Synthesis Methodologies

Mechanistic Pathways of Thiophene Ring Formation

The construction of the thiophene ring is a cornerstone of synthesizing thiophene-containing compounds. Several classical and modern synthetic methods are employed, each with a distinct mechanistic pathway.

The Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.org The reaction requires a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which also acts as a dehydrator. organic-chemistry.orguobaghdad.edu.iq

The mechanism, while widely used, has been a subject of some debate. quora.com The initial step involves the reaction of one of the carbonyl groups of the 1,4-dicarbonyl precursor with the sulfurizing agent to form a thioketone. wikipedia.orgquimicaorganica.org This is followed by enolization (or enethiolization) of the second carbonyl group. quimicaorganica.org The subsequent intramolecular nucleophilic attack of the enethiol onto the protonated thiocarbonyl (or its equivalent) leads to a cyclic intermediate. quimicaorganica.org The final step is a dehydration reaction, which results in the formation of the aromatic thiophene ring. quimicaorganica.org

An earlier hypothesis suggested that the reaction might proceed through the formation of a furan (B31954) intermediate, which is then sulfurized. However, studies by Campaigne and Foye demonstrated that treating pre-formed furans with phosphorus pentasulfide gave results inconsistent with this pathway, effectively ruling it out. wikipedia.org The prevailing evidence supports the mechanism involving the initial sulfurization of the dicarbonyl compound. wikipedia.org

Table 1: Key Steps in the Paal-Knorr Thiophene Synthesis

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Sulfurization | The 1,4-dicarbonyl compound reacts with a sulfurizing agent (e.g., P₄S₁₀) to form a monothioketone. |

| 2 | Tautomerization & Cyclization | The remaining carbonyl group tautomerizes to an enol, which then allows for intramolecular cyclization via nucleophilic attack on the thiocarbonyl. |

The Gewald reaction is a versatile multi-component reaction that produces poly-substituted 2-aminothiophenes. organic-chemistry.orgchemeurope.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (the α-cyanoester), catalyzed by a base. chemeurope.comwikipedia.org This step forms a stable α,β-unsaturated nitrile intermediate. chemrxiv.org

The subsequent addition of elemental sulfur is the least understood part of the mechanism. chemeurope.comwikipedia.org Recent computational studies suggest that the reaction proceeds through the opening of the S₈ sulfur ring, leading to the formation of polysulfide intermediates. chemrxiv.orgacs.org These polysulfides can interconvert and decompose through various pathways. The driving force of the reaction is the irreversible cyclization of a monosulfide intermediate, followed by tautomerization and aromatization to yield the final 2-aminothiophene product. acs.org This final aromatization step funnels the various intermediates toward the stable thiophene product in what is considered a thermodynamically controlled process. acs.org

Table 2: Mechanistic Stages of the Gewald Reaction

| Stage | Description | Key Transformation |

|---|---|---|

| 1 | Knoevenagel Condensation | A base-catalyzed reaction between a carbonyl compound and an α-cyanoester to form an α,β-unsaturated nitrile. chemeurope.comwikipedia.org |

| 2 | Sulfur Addition & Polysulfide Formation | The α,β-unsaturated intermediate reacts with elemental sulfur to form various polysulfide species. acs.org |

Transition metal catalysis offers efficient and atom-economical routes to thiophenes. These methods often proceed under mild conditions and tolerate a wide range of functional groups. sci-hub.storganic-chemistry.org

One prominent example is the [2+2+1] cycloaddition of diynes with a sulfur source, catalyzed by a ruthenium complex like [Cp*Ru(MeCN)₃]PF₆. sci-hub.st The proposed catalytic cycle begins with the coordination of the diyne to the ruthenium center, followed by oxidative coupling to form a ruthenacyclopentadiene intermediate. This intermediate is electrophilic and undergoes a sulfur-atom transfer from a suitable donor. The resulting sulfur-containing metallacycle then undergoes reductive elimination to release the fused thiophene product and regenerate the active ruthenium catalyst. sci-hub.st

Another important metal-mediated route is the palladium-catalyzed cycloisomerization of functionalized alkynes, such as (Z)-2-en-4-yne-1-thiols. nih.govresearchgate.net A proposed mechanism for this transformation, using a PdI₂/KI catalytic system, involves the formation of a catalytically active PdI₄²⁻ species. researchgate.net The alkyne substrate coordinates to the palladium center, activating the triple bond for an intramolecular nucleophilic attack by the thiol group (5-exo-dig cyclization). This forms a vinylpalladium intermediate. Subsequent protonolysis or related steps lead to the final thiophene product and regenerate the palladium catalyst, completing the cycle. nih.gov

Mechanisms Governing Amine Functionalization and Reactivity

The introduction of the primary amine in this compound is typically achieved via reductive amination, a robust and widely used method in organic synthesis. numberanalytics.com

Reductive amination is a two-step process that converts a carbonyl group (an aldehyde or ketone) into an amine. numberanalytics.comwikipedia.org The reaction involves the initial formation of an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comorganicchemistrytutor.com

The first step is the nucleophilic attack of an amine (in this case, ammonia or an ammonia equivalent to form a primary amine) on the electrophilic carbonyl carbon of a suitable precursor, such as 4-(thiophen-2-yl)butanal. organicchemistrytutor.comchemistrysteps.com This addition forms a hemiaminal intermediate. Under weakly acidic conditions, which are often used to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). masterorganicchemistry.comorganicchemistrytutor.com Elimination of water results in the formation of a C=N double bond, yielding an imine (or a protonated iminium ion). wikipedia.orgchemistrysteps.com

In the second step, the imine intermediate is reduced. numberanalytics.com This can be achieved using various reducing agents. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are selective for the protonated iminium ion over the starting carbonyl compound, allowing the entire reaction to be performed in a single pot. organicchemistrytutor.comorganic-chemistry.org Alternatively, the reduction can be carried out using catalytic hydrogenation (e.g., H₂/Pd). wikipedia.org The hydride from the reducing agent attacks the electrophilic carbon of the imine, breaking the pi bond and forming the final amine product after workup. chemistrysteps.com

A common side reaction in reductive amination, particularly when synthesizing primary amines from aldehydes, is over-alkylation. organic-chemistry.orgjocpr.com The newly formed primary amine product is itself a nucleophile and can react with another molecule of the aldehyde starting material. This subsequent reaction forms a secondary amine, and potentially a tertiary amine, leading to a mixture of products. jocpr.com

This competing dialkylation occurs because the product amine can be more nucleophilic than the ammonia or ammonia surrogate used as the starting material. To minimize this side reaction, a stepwise procedure can be employed. This involves first forming the imine and isolating it or, more commonly, forming it in situ, and then adding the reducing agent. organic-chemistry.orgnih.gov Using a large excess of the ammonia source can also favor the formation of the primary amine by Le Chatelier's principle. The choice of reducing agent and reaction conditions can also influence the selectivity of the reaction. organic-chemistry.org For instance, procedures have been developed where a stepwise process involving imine formation followed by reduction with sodium borohydride (B1222165) can mitigate the problem of dialkylation. organic-chemistry.orgnih.gov

Nucleophilic Behavior of the Butan-1-amine Moiety

The butan-1-amine portion of this compound features a primary amine group, which is characterized by the presence of a lone pair of electrons on the nitrogen atom. This lone pair makes the amine moiety a potent nucleophile, capable of attacking electron-deficient centers to form new covalent bonds. The nucleophilicity of amines is a cornerstone of their chemical reactivity, enabling a wide array of transformations such as acylation and alkylation.

Acylation Reactions: The primary amine of this compound readily undergoes N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form corresponding amides. This reaction is fundamental in organic synthesis. nih.gov For instance, reacting this compound with an acyl chloride would proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming a stable amide bond. mt.com The amide bond is a ubiquitous functional group in chemistry and biology. nih.gov Catalytic approaches, sometimes involving boronic acid derivatives, can facilitate direct amidation between carboxylic acids and amines under mild conditions. rsc.org

Alkylation Reactions: The nucleophilic nitrogen can also attack alkyl halides in N-alkylation reactions, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction stoichiometry and conditions. The substitution of an alkyl electrophile by a nucleophile like an amine is a foundational reaction in organic chemistry. nih.gov The reaction typically follows an SN2 pathway where the amine directly displaces a halide ion from the alkyl halide. The reactivity trend for amines as nucleophiles generally increases with basicity, with secondary amines often being more nucleophilic than primary amines. nih.gov However, steric hindrance can significantly impact nucleophilicity; bulky amines are less reactive regardless of their basicity. nih.gov Modern methods also allow for the N-alkylation of amines using alcohols, catalyzed by transition metal complexes, which proceeds via a hydrogen auto-transfer reaction. scirp.orge3s-conferences.org

The table below summarizes the key nucleophilic reactions of the butan-1-amine moiety.

| Reaction Type | Reagent Class | Product Class | Mechanistic Notes |

| N-Acylation | Acyl Chlorides, Acid Anhydrides | Amides | Nucleophilic acyl substitution via a tetrahedral intermediate. mt.com |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Typically proceeds via an SN2 mechanism. nih.gov Reactivity is sensitive to steric hindrance. nih.gov |

Electrophilic Substitution Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). The sulfur atom can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction through resonance. In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 position (α-position) over the C3 position (β-position). This regioselectivity is because the intermediate formed from attack at C2 is more stable, as it can be described by three resonance structures, compared to only two for attack at C3. researchgate.net

In this compound, the thiophene ring is substituted at the C2 position with a butylamine (B146782) group. This alkyl group is electron-donating by induction, which further activates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. The primary sites for further substitution are the C5 (α') and C3 (β) positions. The directing effect of the C2-alkyl substituent generally favors substitution at the C5 position.

Friedel-Crafts Reactions: Friedel-Crafts acylation is a classic SEAr reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). mt.comnih.govscispace.com For a 2-alkylthiophene, acylation preferentially occurs at the C5 position. researchgate.net The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. mt.comresearchgate.net The resulting ketone product is less reactive than the starting material, which conveniently prevents over-acylation. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds, including thiophenes. The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ingentaconnect.com This reagent, a chloromethylene iminium salt, is a mild electrophile that reacts with activated rings. For 2-substituted thiophenes, formylation typically occurs at the C5 position. nih.govresearchgate.net

The regioselectivity of these reactions is summarized below.

| Reaction Type | Reagent(s) | Typical Product | Mechanistic Rationale |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Alkyl-5-acylthiophene | Formation of an acylium ion electrophile; attack at the electronically favored and sterically accessible C5 position. researchgate.netresearchgate.net |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Alkyl-5-formylthiophene | Formation of a Vilsmeier (iminium) electrophile; attack at the activated C5 position. nih.gov |

Theoretical and Computational Elucidation of Reaction Mechanisms

While specific computational studies exclusively targeting this compound are not prevalent in the literature, the principles of its reactivity can be thoroughly understood by examining theoretical studies on its constituent moieties and related reaction types. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides powerful tools to investigate reaction pathways, transition states, and energetics that are often difficult to probe experimentally. nih.govunipd.it

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, providing crucial kinetic information. e3s-conferences.org

For the reactions of this compound, DFT could be applied as follows:

Nucleophilic Reactions: In the N-acylation of the amine, DFT calculations can model the transition state for the nucleophilic attack of the nitrogen on the carbonyl carbon and the subsequent departure of the leaving group. Computational studies on similar amine nucleophilic attacks have successfully determined reaction mechanisms and activation free energies. nih.gov

Electrophilic Substitution: DFT studies have been instrumental in confirming the regioselectivity of electrophilic substitution on thiophene. Calculations consistently show that the transition state for electrophilic attack at the α-carbon (C2/C5) is lower in energy than for attack at the β-carbon (C3/C4), explaining the observed product distribution. researchgate.netdntb.gov.ua For substituted thiophenes, DFT can quantify the influence of the substituent on the activation energies for attack at different positions, predicting the regiochemical outcome. worldscientific.com For example, DFT calculations on α-substituted thiophenes have been used to investigate the α′/β regioselectivity, showing that the outcome can depend on the presence of a Lewis acid catalyst. worldscientific.com

Molecular Dynamics Simulations for Reaction Pathway Exploration

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By simulating these dynamics, researchers can explore potential reaction pathways, conformational changes, and the role of the solvent in a reaction. While less common for elucidating the quantum mechanical details of bond-breaking and -forming, MD is invaluable for understanding the broader environmental context of a reaction.

In the context of this compound's reactivity:

Substrate Conformation: The flexible butyl chain allows the molecule to adopt numerous conformations. MD simulations could predict the most stable conformations in different solvents and how the accessibility of the amine's lone pair or the thiophene's reactive sites is affected.

Enzyme-Catalyzed Reactions: If the molecule were a substrate for an enzyme, MD simulations would be a key tool. For instance, MD has been used to investigate the mechanism of biocatalytic Friedel-Crafts reactions, providing insight into how specific amino acid residues in an enzyme's active site catalyze the reaction. rsc.org Similarly, MD simulations have been used to study the stability of inhibitors bound to their target proteins. nih.govnih.gov

Complex Reaction Environments: MD can model reactions in complex media, such as the Friedel-Crafts reaction of large macromolecules, by simulating the dynamic interactions between the reactant, catalyst, and solvent. epa.gov

Quantum Chemical Calculations on Reaction Energetics

Quantum chemical calculations, including DFT and other ab initio methods, are used to compute the energetics of a reaction, including the relative energies of reactants, intermediates, transition states, and products. unipd.it This information allows for the construction of a detailed potential energy surface, which provides a complete thermodynamic and kinetic profile of the reaction.

For this compound, such calculations could reveal:

Thermodynamic Favorability: By calculating the change in Gibbs free energy (ΔG) between reactants and products, one can predict whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). For example, quantum chemical calculations have been used to rationalize the observed reaction rates in the nucleophilic substitution of amines by correlating them with the calculated energy changes. scirp.org

Reaction Rates: The activation energy (Ea or ΔG‡), derived from the energy difference between the reactants and the transition state, is directly related to the reaction rate. Quantum chemical methods have been successfully used to calculate activation energies for various reactions, including the oxidation of amines researchgate.netscispace.com and reactions involving thiophene derivatives. researchgate.netchemijournal.com

Utilization as Versatile Building Blocks in Organic Synthesis

The inherent reactivity of both the thiophene and amine moieties allows derivatives of this compound to be pivotal starting materials for a diverse array of organic molecules.

The thiophene ring is a common component in the synthesis of fused heterocyclic systems, which are integral to many areas of chemical science. rroij.comrsc.orgnih.gov Thiophene derivatives can undergo various cyclization reactions to form more complex, multi-ring structures. For instance, thiophene can be fused with other aromatic rings like benzene (B151609) to create benzothiophene, or with two benzene rings to form dibenzothiophene. rroij.com The fusion of two thiophene rings results in thienothiophene isomers. rroij.com

Recent research has highlighted the synthesis of thiopyran-fused heterocycles, which have significant biological and synthetic relevance. rsc.org Methodologies for fusing thiopyran with heterocycles such as indole, quinoline, and pyridine (B92270) have been developed, often starting from thiophene-containing precursors. rsc.org Furthermore, novel thiophene-fused 1,1'-biazulene (B14431524) derivatives have been synthesized, demonstrating the utility of thiophene compounds in creating complex, multi-cyclic structures with interesting electronic properties. clockss.org The amino group in this compound derivatives can be strategically utilized to direct or participate in these cyclization reactions, leading to a wide variety of N-fused heterocyclic compounds. nih.gov

Thiophene-based polymers are a cornerstone of organic electronics due to their excellent electronic and optical properties. numberanalytics.comsemanticscholar.orgijsr.net Derivatives of this compound serve as important monomers in the synthesis of these advanced materials.

The development of novel electroactive monomers is crucial for advancing organic electronics. Thiophene derivatives are frequently employed as building blocks for such monomers due to their chemical versatility and stability. semanticscholar.orgresearchgate.net For example, a centrosymmetric polymer precursor, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPBA), was synthesized through a Knorr–Paal reaction. atauni.edu.trpau.edu.tr This monomer combines thiophene and pyrrole (B145914) units, creating a structure with desirable electronic properties for polymerization. atauni.edu.trpau.edu.tr The synthesis of such monomers often involves multi-step procedures, starting from simpler thiophene compounds and incorporating other functional groups to tune the electronic and physical properties of the resulting polymer. researchgate.net

Several methods are employed for the synthesis of thiophene-based conducting polymers. numberanalytics.com The primary strategies include:

Chemical Polymerization: This technique involves the use of oxidizing agents, such as ferric chloride, to polymerize thiophene monomers. numberanalytics.comresearchgate.net The reaction conditions, including the choice of solvent, temperature, and oxidant, can be adjusted to control the properties of the resulting polymer. numberanalytics.com

Electrochemical Polymerization: In this method, the polymerization is initiated by the electrochemical oxidation of the thiophene monomers. numberanalytics.comacs.org This technique is particularly useful for creating thin polymer films directly on electrode surfaces. numberanalytics.com The use of additives like boron trifluoride diethyl etherate (BFEE) can lower the required polymerization potential and enhance the properties of the resulting films. acs.org

Transition Metal-Catalyzed Cross-Coupling: Catalysts based on palladium or nickel are used to couple thiophene monomers, allowing for the synthesis of regioregular polymers with controlled structures and properties. numberanalytics.comnih.gov

The choice of polymerization strategy significantly impacts the characteristics of the final polymer, such as its molecular weight, regioregularity, and conductivity. nih.gov

| Polymerization Strategy | Description | Key Features |

| Chemical Polymerization | Uses oxidizing agents to initiate polymerization of thiophene monomers. numberanalytics.comresearchgate.net | Reaction conditions can be optimized to control polymer properties. numberanalytics.com |

| Electrochemical Polymerization | Involves electrochemical oxidation of monomers to form a polymer film on an electrode. numberanalytics.comacs.org | Suitable for creating thin films for applications like OLEDs. numberanalytics.com |

| Transition Metal-Catalyzed Cross-Coupling | Employs catalysts like palladium or nickel to couple monomers. numberanalytics.comnih.gov | Allows for the synthesis of regioregular polymers with controlled structures. nih.gov |

Thiophene-based polymers and small molecules are extensively used in organic electronic devices due to their excellent charge transport properties and stability. semanticscholar.orgijsr.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are utilized as charge-transporting and light-emitting materials in OLEDs. semanticscholar.orgnih.gov The tunable electronic properties of these materials allow for the development of OLEDs with specific emission colors and improved efficiencies. nih.gov

Organic Field-Effect Transistors (OFETs): In OFETs, thiophene-based materials function as the active semiconductor layer. semanticscholar.orgnih.gov The high charge carrier mobility of many thiophene polymers and oligomers leads to high-performance transistors. semanticscholar.org The incorporation of phenylene units into a thiophene backbone can lower the HOMO energy level, which in turn reduces the off-current and increases the on/off ratio of the device. semanticscholar.org

The performance of these devices is highly dependent on the molecular structure and solid-state packing of the thiophene-based material. nih.gov

The bifunctional nature of this compound derivatives makes them valuable intermediates for creating more elaborate molecular structures. The thiophene ring can undergo various substitution reactions, while the amine group provides a handle for further functionalization, such as amide bond formation. numberanalytics.comorganic-chemistry.org

For instance, acetylthiophene, a related thiophene derivative, has been used as a starting material to synthesize novel series of thiazole-bearing thiophene derivatives. nih.gov This demonstrates the utility of simple thiophene building blocks in constructing more complex heterocyclic scaffolds with potential applications in medicinal chemistry. nih.gov The synthesis of such complex molecules often involves multi-step reaction sequences where the thiophene-containing intermediate is progressively elaborated. nih.gov

Precursors for Polymeric Materials and Organic Electronics

Structure-Reactivity Relationship (SRR) Studies of Thiophenylalkylamines

The chemical reactivity of the thiophene nucleus in derivatives of this compound is highly sensitive to the nature of the substituents attached to it. The introduction of various functional groups can modulate the electron density of the aromatic ring, thereby altering its susceptibility to electrophilic or nucleophilic attack. nih.govresearchgate.net

Electron-withdrawing groups (EWGs) enhance the reactivity of the thiophene ring toward nucleophiles. nih.govnih.gov These groups delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy for its formation. nih.gov Conversely, electron-donating groups (EDGs) destabilize this intermediate by increasing electron density, which in turn slows down or completely inhibits the reaction. nih.gov Computational studies on substituted 2-methoxy-5-nitrothiophenes have established linear correlations between the Gibbs free energy of activation for SNAr reactions and the electronic character of the substituent at the 3-position. nih.gov

The following table summarizes the observed effects of different classes of substituents on the reactivity of thiophene rings.

| Substituent Group (X) | Electronic Effect | Impact on Reactivity Towards Nucleophiles | Example Groups | Reference |

|---|---|---|---|---|

| Strongly Activating | -M (Strong Electron-Withdrawing) | Drastic increase in reaction rate | -NO2, -CN | nih.govnih.gov |

| Moderately Activating | -I / -M (Electron-Withdrawing) | Significant increase in reaction rate | -COOMe, -SO2CH3, -COCH3 | nih.govnih.gov |

| Deactivating | +M (Strong Electron-Donating) | Reactivity is switched off or greatly reduced | -NH2, -OMe | nih.gov |

| Halogens | -I > +M (Inductively Withdrawing, Resonantly Donating) | Variable, generally activating compared to unsubstituted | -F, -Cl, -Br, -I | dalalinstitute.com |

The reactivity of the amine group in thiophenylalkylamines is critically dependent on the structure of the alkyl chain that connects it to the thiophene ring. Factors such as the length of the chain, the presence of branching, and the position of that branching can significantly alter the amine's nucleophilicity and basicity through steric and electronic effects. osti.govresearchgate.net

Alkyl Chain Length: Longer, unbranched alkyl chains can influence reactivity in several ways. Studies on various amines show that increasing chain length can sometimes lead to a decrease in degradation and reactivity rates. researchgate.net In the context of nanoparticle stabilization, longer alkyl chains on amines provide a more effective hydrophobic shell due to stronger van der Waals interactions between the chains, leading to a more packed and stable adsorbed layer. uni-tuebingen.de This principle suggests that in this compound derivatives, extending the butyl chain could similarly affect intermolecular interactions and the accessibility of the amine's lone pair.

Alkyl Chain Branching: Branching in the alkyl chain, particularly near the nitrogen atom, introduces steric hindrance. osti.gov This steric bulk can physically obstruct the approach of reactants to the amine's lone pair of electrons, thereby decreasing its effective nucleophilicity and reactivity in reactions like SN2 substitutions. dalalinstitute.com Studies on the steric effects of alkyl groups have quantified this hindrance, showing that branched chains are more sterically hindering than their unbranched counterparts. osti.gov For example, branching between the primary functional groups of a molecule has been shown to more drastically increase degradation and emission activities compared to branching at the nitrogen atom itself. researchgate.net In diglycolamides, branching in the alkyl chain was found to reduce the extraction efficiency for tetravalent actinides, a phenomenon attributed to steric crowding. rsc.org

The following table outlines the general effects of modifying the alkyl chain on amine reactivity.

| Alkyl Chain Modification | Primary Effect | Impact on Amine Reactivity | Example | Reference |

|---|---|---|---|---|

| Increased Chain Length (unbranched) | Increased van der Waals forces, potential for decreased reactivity | Can decrease degradation rates; enhances hydrophobic shielding. | Comparing propylamine (B44156) to butylamine. | osti.govresearchgate.net |

| Branching near Amine Group | Increased Steric Hindrance | Reduces nucleophilicity and accessibility of the nitrogen lone pair. | Comparing n-butylamine to tert-butylamine. | dalalinstitute.comosti.gov |

| Branching away from Amine Group | Moderate Steric Hindrance | Less impact on amine reactivity compared to branching at the α-carbon. | Comparing isobutylamine (B53898) to sec-butylamine. | osti.gov |

Computational Chemistry in Molecular Design and Analysis

Computational chemistry has become an indispensable tool for investigating the properties of molecules like this compound and its derivatives. These theoretical methods provide profound insights into molecular structure, intermolecular interactions, and chemical reactivity, guiding the rational design of new compounds. nih.govbohrium.com Techniques such as molecular modeling, docking simulations, and electronic structure calculations allow researchers to predict molecular behavior before undertaking complex and resource-intensive synthesis. nih.govnih.gov

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, such as a ligand to a protein's active site. nih.govnih.gov For derivatives of this compound, these methods are crucial for designing molecules with specific biological activities. nih.gov

The process begins with generating 3D structures of the ligand and its target receptor. The ligand's structure is typically optimized to find its minimum energy conformation. nih.gov Docking algorithms then systematically explore various possible binding poses of the ligand within the receptor's binding site, scoring each pose based on a function that estimates the binding free energy. These scoring functions account for key intermolecular forces such as:

Hydrophobic Interactions: The thiophene ring and alkyl chain can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a binding pocket. nih.gov

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, capable of forming strong interactions with acceptor groups on the receptor.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

In a study focused on designing novel TRPV1 agonists, docking experiments with derivatives of N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide highlighted crucial hydrophobic interactions between the thiophene nucleus and specific leucine (B10760876) and phenylalanine residues within the receptor. nih.gov Such simulations guide synthetic efforts by predicting which modifications are most likely to enhance binding affinity and selectivity. nih.govnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For a flexible molecule like this compound, which has several rotatable bonds in its butyl chain, a multitude of conformations are possible. Identifying the most stable, low-energy conformations is essential, as the molecule's shape dictates how it can interact with other molecules, including biological receptors. drugdesign.orghakon-art.com

Energy minimization is the computational process used to find a molecule's lowest energy conformation, known as a local or global minimum on the potential energy surface. psu.edu This process involves iteratively adjusting the geometry of the molecule to reduce the net forces on its atoms until a stable structure is reached. psu.edu Several algorithms are used for this purpose, with two of the most common being:

Steepest Descent: A fast method that quickly relieves major steric clashes but is inefficient at converging to a precise minimum. hakon-art.compsu.edu

Conjugate Gradient: Generally more efficient than steepest descent, this method uses information from previous steps to determine the next direction of minimization. hakon-art.com

It is important to recognize that the lowest energy conformation in a vacuum may not be the biologically active conformation; the binding process itself can induce a change to a higher-energy, "strained" conformation that is stabilized by the receptor. drugdesign.orgplos.org Therefore, conformational analysis often involves generating a library of low-energy conformers to be used in subsequent docking studies, increasing the chances of identifying the correct binding pose. drugdesign.orgplos.org

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), provide quantitative predictions of molecular properties and chemical reactivity. researchgate.netacs.org By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which governs its behavior in chemical reactions. mdpi.comresearchgate.net For thiophene derivatives, these calculations offer deep insights into structure-reactivity relationships. nih.gov

Several key descriptors derived from electronic structure calculations are used to predict reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Local Reactivity Descriptors (Condensed Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors predict which specific atoms within the molecule are most reactive. nih.gov For instance, in SNAr reactions on thiophenes, the condensed electrophilicity index ω+(C2) can identify the C2 carbon as the most likely site for nucleophilic attack. nih.gov

| Calculated Parameter | Symbol | Definition/Significance | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | researchgate.net |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | researchgate.net |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical stability and reactivity. A smaller gap implies higher reactivity. | researchgate.net |

| Chemical Potential | μ | Measures the tendency of electrons to escape from the system. | acs.orgresearchgate.net |

| Chemical Hardness | η | Measures the resistance to a change in electron configuration. | acs.orgresearchgate.net |

| Global Electrophilicity Index | ω | Quantifies the overall electrophilic nature of a molecule. Correlates well with experimental reactivity. | nih.govacs.org |

Spectroscopic and Analytical Techniques in the Characterization of 4 Thiophen 2 Yl Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For 4-(Thiophen-2-yl)butan-1-amine, the expected ¹H NMR spectrum would exhibit characteristic signals for the protons on the thiophene (B33073) ring and the butylamine (B146782) chain.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-5 | ~7.1-7.2 | Doublet | 1H |

| Thiophene H-3 | ~6.9-7.0 | Doublet | 1H |

| Thiophene H-4 | ~6.8-6.9 | Triplet | 1H |

| -CH₂- (next to thiophene) | ~2.8-2.9 | Triplet | 2H |

| -CH₂- (amine) | ~2.6-2.7 | Triplet | 2H |

| -CH₂-CH₂- | ~1.6-1.8 | Multiplet | 4H |

| -NH₂ | Variable (broad singlet) | Broad Singlet | 2H |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Thiophene C-2 (quaternary) | ~145-147 |

| Thiophene C-5 | ~127-128 |

| Thiophene C-3 | ~124-125 |

| Thiophene C-4 | ~123-124 |

| -CH₂- (amine) | ~41-43 |

| -CH₂- (next to thiophene) | ~35-37 |

| -CH₂- | ~31-33 |

| -CH₂- | ~29-31 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the protons of the adjacent methylene (B1212753) groups in the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected between the protons of the methylene group adjacent to the thiophene ring and the carbons of the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESMS)

HRESMS is used to determine the exact mass of the molecule with high precision. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₈H₁₃NS), the expected high-resolution mass would be very close to its calculated monoisotopic mass.

Expected HRESMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 156.0841 |

Note: The observed m/z value in an actual experiment may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample. The gas chromatogram would show a major peak corresponding to this compound, and any minor peaks would indicate the presence of impurities. The mass spectrum of the main peak would provide a fragmentation pattern characteristic of the compound, further confirming its identity. A common fragmentation pathway for primary amines is the loss of an alkyl radical adjacent to the C-N bond, leading to a prominent ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, alkyl chain, and thiophene ring components.

The primary amine (-NH₂) group gives rise to several distinct vibrations. A pair of medium-intensity bands typically appears in the 3500–3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. wpmucdn.comorgchemboulder.com Additionally, the N-H scissoring (bending) vibration is observed in the 1650–1580 cm⁻¹ range. orgchemboulder.com A broad band due to N-H wagging can also be seen between 910–665 cm⁻¹. orgchemboulder.com

The aliphatic butyl chain produces characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960–2800 cm⁻¹ range. wpmucdn.com The thiophene ring, being an aromatic heterocycle, exhibits specific vibrations. The aromatic C-H stretching occurs at wavenumbers above 3000 cm⁻¹, often around 3100 cm⁻¹. nii.ac.jpglobalresearchonline.net The C=C ring stretching vibrations of substituted thiophenes are typically found in the 1590–1400 cm⁻¹ region. globalresearchonline.net The C-S stretching mode within the thiophene ring can be identified in the 850–600 cm⁻¹ range. iosrjournals.org The C-N stretching of the aliphatic amine is expected to show a weak to medium band between 1250–1020 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3200 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Primary Amine (R-NH₂) | N-H Wag | 910 - 665 | Strong, Broad |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2960 - 2800 | Strong |

| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Weak to Medium |

| Thiophene Ring | C=C Ring Stretch | 1590 - 1400 | Medium |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |

| Thiophene Ring | C-S Stretch | 850 - 600 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, analysis of closely related 2-aminothiophene derivatives provides significant insight into the expected solid-state features.

A crucial aspect of the crystal structures of aminothiophenes is the formation of hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, while the sulfur atom of the thiophene ring and other electronegative atoms can act as acceptors. These interactions, such as N-H···O or N-H···N bonds, often dictate the crystal packing, leading to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netnih.gov For this compound, it is expected that the primary amine group would be heavily involved in hydrogen bonding in the solid state.

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Orthorhombic | Pna2₁ | Intermolecular N–H···O bonds connect molecules in infinite chains. researchgate.net |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | Monoclinic | P2₁/c | Intermolecular N–H···O bonds connect molecules in infinite chains. researchgate.net |

| 2,5-bis[(S)-(+)-(1,2,3,4-tetrahydronaphthalen-1-yl)imino]thiophene | Triclinic | P1 | The central core containing the thiophene ring and the imine bonds is virtually planar. nih.gov |

| Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate | Triclinic | P-1 | Centrosymmetrically related molecules are linked by pairs of N—H⋯O hydrogen bonds to form dimers. nih.gov |

Electrochemical Characterization Techniques

Electrochemical techniques are powerful tools for probing the redox activity of molecules, providing information on oxidation and reduction potentials and the stability of the resulting charged species.

Cyclic voltammetry (CV) is used to study the redox behavior of electroactive species. For thiophene and its derivatives, CV is often employed to investigate their oxidation, which can lead to the formation of conductive polymers (polythiophenes). wikipedia.orgresearchgate.net The oxidation of the thiophene ring is typically an irreversible process that occurs at a positive potential. winona.edu

In the case of this compound, a CV scan would be expected to show an anodic (oxidation) peak corresponding to the oxidation of the thiophene ring. researchgate.net This process involves the removal of an electron to form a radical cation. The potential at which this oxidation occurs is influenced by the substituents on the ring. The electron-donating nature of the alkylamine side chain would likely lower the oxidation potential compared to unsubstituted thiophene. dtic.mil The polymerization of thiophene monomers typically shows an onset of current at potentials between 1.3 V and 2.0 V. researchgate.netwinona.edu The amine group itself could also be susceptible to oxidation at higher potentials, but the thiophene ring is generally the most readily oxidized moiety.

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to characterize the species generated at an electrode surface. uni-halle.descielo.br This technique is particularly valuable for studying the electronic properties of the transient radical cations and dications formed during the oxidation of thiophene derivatives. nih.gov

When this compound is oxidized electrochemically, the formation of the radical cation (polaron) and subsequently the dication (bipolaron) would be accompanied by the appearance of new absorption bands in the visible and near-infrared regions of the spectrum. uni-halle.de By monitoring these spectral changes as a function of the applied potential, one can gain detailed information about the electronic transitions of the charged species. This provides insight into the delocalization of the charge along the thiophene unit and the energy levels of the molecular orbitals involved in the redox process. nih.gov

Other Chromatographic and Separation Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. measurlabs.com It is an ideal method for the analysis of this compound in various matrices.

For the separation of a moderately polar and basic compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) is typically employed. mdpi.com A C18 stationary phase column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. To ensure the amine is in its protonated form for good peak shape and retention, a small amount of an acid, such as formic acid or acetic acid, is usually added to the mobile phase. researchgate.net

The mass spectrometer, coupled to the LC system, serves as the detector. Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing amines, as the basic nitrogen atom is readily protonated to form a positively charged ion [M+H]⁺. nih.gov The mass spectrometer can then determine the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound. For this compound (C₈H₁₃NS), the expected m/z for the [M+H]⁺ ion would be approximately 156.09. Further fragmentation of this parent ion (tandem MS or MS/MS) can provide structural information, confirming the identity of the compound. unipd.it

Future Research Directions and Theoretical Perspectives in Thiophenylalkylamine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally benign practices, and the synthesis of thiophenylalkylamines is no exception. Future research will increasingly focus on the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Atom Economy: Traditional multi-step syntheses often generate significant chemical waste. Future methodologies will prioritize reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs), such as the Gewald aminothiophene synthesis, offer a promising avenue for constructing the thiophene (B33073) core in a single, efficient step. nih.govnih.gov This reaction, which combines a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur with a base, provides a convergent and atom-economical route to highly substituted 2-aminothiophenes, which can be precursors to compounds like 4-(Thiophen-2-yl)butan-1-amine. nih.govnih.gov

Benign Solvents and Reagents: The use of hazardous organic solvents is a major environmental concern. Research is actively exploring the use of greener alternatives such as water, supercritical fluids, and bio-derived solvents. For instance, the synthesis of 2-aminothiophenes has been investigated using water as a solvent under ultrasound activation, eliminating the need for volatile organic compounds. nih.gov

Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Investigating the conversion of biomass-derived platform chemicals into the necessary precursors for thiophenylalkylamine synthesis represents a significant frontier in sustainable chemistry. wiley.comacs.org

Energy Efficiency: Microwave-assisted and sonochemical methods are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., benzene (B151609), toluene) | Water, ionic liquids, supercritical fluids |

| Reagents | Stoichiometric and often hazardous reagents | Catalytic reagents, renewable feedstocks |

| Energy | Prolonged heating with conventional methods | Microwave irradiation, ultrasound |

| Waste | Significant byproduct formation | High atom economy, recyclable catalysts |

Exploration of Novel Catalytic Systems for Efficient Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective production of thiophenylalkylamines.

Future research in this area will likely focus on:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. organic-chemistry.org Future work will likely involve the development of more active and versatile palladium catalysts for the amination of thiophene halides or sulfonates, allowing for the introduction of the alkylamine side chain under milder conditions. organic-chemistry.orgresearchgate.netnih.gov Rhodium-catalyzed reactions are also emerging as a powerful tool for the synthesis of substituted thiophenes through transannulation and dehydrogenative annulation reactions. frontiersin.orgwiley.com

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. mdpi.com The development of engineered transaminases and other enzymes for the asymmetric synthesis of chiral thiophenylalkylamines from ketone precursors is a particularly promising area. nih.govmdpi.comnih.govnih.gov This approach can provide access to enantiomerically pure compounds, which is often critical for therapeutic applications. Lipase-catalyzed reactions are also being explored for the synthesis of thiophene derivatives. acs.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for the formation of a wide range of chemical bonds under mild conditions. mdpi.comnih.gov This technology can be applied to the C-H functionalization of thiophenes, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. mdpi.comnih.gov The combination of photoredox catalysis with nickel catalysis has also been shown to be effective for thioetherification reactions. espublisher.com

| Catalytic System | Key Advantages | Potential Application in Thiophenylalkylamine Synthesis |

|---|---|---|

| Palladium-based Catalysts | High efficiency in C-N bond formation. | Direct amination of functionalized thiophenes. |

| Rhodium-based Catalysts | High regioselectivity in thiophene ring formation. | Construction of highly substituted thiophene cores. |

| Biocatalysts (e.g., Transaminases) | High enantioselectivity, mild reaction conditions. | Synthesis of chiral thiophenylalkylamines. |

| Photoredox Catalysts | Mild reaction conditions, C-H functionalization. | Direct functionalization of the thiophene ring. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and the prediction of their synthetic accessibility.

Future directions in the computational modeling of thiophenylalkylamines include:

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to predict reaction pathways, transition states, and reaction kinetics. This allows for the in silico screening of potential synthetic routes, prioritizing those that are most likely to be successful in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of molecules with their biological activity. frontiersin.orgmdpi.comnih.gov By developing robust QSAR models for thiophenylalkylamines, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. frontiersin.orgmdpi.comnih.gov

In Silico Drug Design and ADMET Prediction: Molecular docking and molecular dynamics simulations can be used to predict how thiophenylalkylamines will bind to their biological targets. researchgate.net Furthermore, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

Integration of High-Throughput Synthesis and Screening in Discovery Efforts

To accelerate the discovery of new thiophenylalkylamine-based drug candidates, the integration of high-throughput synthesis and screening technologies is essential.

Future trends in this area will involve:

Automated Synthesis Platforms: The use of robotic systems for parallel synthesis allows for the rapid generation of large libraries of compounds. acs.org This enables the systematic exploration of the chemical space around the thiophenylalkylamine scaffold.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. acs.org This enables the rapid identification of "hit" compounds that can then be further optimized.

DNA-Encoded Libraries (DELs): DEL technology involves the synthesis of vast libraries of compounds, where each molecule is attached to a unique DNA barcode. mdpi.comespublisher.com This allows for the screening of billions of compounds simultaneously, dramatically accelerating the hit identification process. mdpi.comespublisher.com The development of DNA-compatible reactions for the synthesis of thiophene derivatives is an active area of research.

By embracing these future research directions and theoretical perspectives, the scientific community is well-positioned to unlock the full therapeutic potential of this compound and the broader class of thiophenylalkylamines, paving the way for the development of innovative medicines.

Q & A

Q. What are the optimal synthetic routes for 4-(Thiophen-2-yl)butan-1-amine, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via reductive amination of 4-(thiophen-2-yl)butan-2-one using reducing agents like NaBH4 or LiAlH4. Key factors include solvent choice (e.g., THF or methanol), temperature control (0–25°C), and stoichiometric ratios to minimize by-products. Reaction progress can be monitored using TLC or GC-MS .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity can be assessed via HPLC with UV detection at 254 nm. For chiral resolution, circular dichroism (CD) or chiral GC columns may be employed .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro antimicrobial screening (e.g., broth microdilution against S. aureus and E. coli) and receptor-binding assays (e.g., radioligand displacement for dopamine or serotonin receptors). Dose-response curves and IC50 calculations are essential to quantify potency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Cross-validate findings using orthogonal assays (e.g., functional cAMP assays vs. binding studies). Compare structural analogs (e.g., 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine) to identify substituent effects. Statistical tools like Bland-Altman plots can highlight methodological biases .

Q. What strategies enhance the drug-likeness of this compound derivatives?

Introduce fluorine atoms or methyl groups to improve metabolic stability. Computational modeling (e.g., DFT for π-stacking potential) guides rational design. In silico ADMET predictions (e.g., SwissADME) prioritize candidates for synthesis .

Q. What methodologies are recommended for pharmacological profiling of dopamine receptor interactions?

Use radioligand binding assays (e.g., [³H]SCH-23390 for D1 receptors) with HEK293 cells expressing recombinant receptors. Functional activity can be assessed via cAMP accumulation or β-arrestin recruitment assays .

Q. How can solubility and stability be optimized for in vivo studies?

Salt formation (e.g., hydrochloride salts) enhances aqueous solubility. Lyophilization improves shelf life. For stability, conduct forced degradation studies under acidic/alkaline conditions and analyze degradation products via LC-MS .

Q. What enantioselective synthesis methods are viable for chiral analogs of this compound?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can achieve >90% enantiomeric excess. Chiral HPLC (e.g., Chiralpak AD-H) validates enantiopurity .

Q. How do structural modifications influence activity in Structure-Activity Relationship (SAR) studies?

Compare analogs like 2-(4-Chlorophenyl)-2-fluorobutan-1-amine to assess halogen and substituent effects. 3D-QSAR models (e.g., CoMFA) map steric/electronic contributions. Bioisosteric replacement (e.g., thiophene vs. benzene) evaluates aromatic interactions .

Q. What green chemistry approaches mitigate environmental impacts during synthesis?

Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol. Catalytic methods (e.g., Pd nanoparticles for cross-coupling) reduce heavy metal waste. Lifecycle assessment (LCA) tools quantify sustainability metrics .

Notes

- Citations prioritize peer-reviewed methodologies (e.g., PubChem, synthesis protocols from ).

- Advanced questions emphasize mechanistic insights and experimental design rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.